4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that contains both pyrimidine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of a pyrimidine derivative with a piperazine derivative. One common method involves the selective displacement of a halogen atom on the pyrimidine ring by a piperazine derivative under basic conditions. For example, the reaction of 4-chloro-6-methoxypyrimidine with 1-(2-pyrimidyl)piperazine in the presence of a base such as sodium carbonate in ethanol can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under oxidative conditions.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine.
Reduction: Formation of 4-methoxy-6-[4-(dihydropyrimidin-2-yl)piperazin-1-yl]pyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its antitumor and antifibrotic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis. Additionally, it can interact with DNA and RNA, disrupting the replication of microbial and viral pathogens .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
2-(1-Piperazinyl)pyrimidine: Another compound with a piperazine and pyrimidine moiety.
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: A related compound with two methoxy groups on the pyrimidine ring.
Uniqueness
4-Methoxy-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of methoxy and piperazine groups enhances its potential as a versatile pharmacophore in drug design .
Properties
Molecular Formula |
C13H16N6O |
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Molecular Weight |
272.31 g/mol |
IUPAC Name |
4-methoxy-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C13H16N6O/c1-20-12-9-11(16-10-17-12)18-5-7-19(8-6-18)13-14-3-2-4-15-13/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
PEEZBAILGSFZFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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